molecular formula C19H16Cl2N2O3S B11068469 2,4-dichloro-5-(dimethylsulfamoyl)-N-(naphthalen-2-yl)benzamide

2,4-dichloro-5-(dimethylsulfamoyl)-N-(naphthalen-2-yl)benzamide

Cat. No.: B11068469
M. Wt: 423.3 g/mol
InChI Key: RLMKJLDILGMCTG-UHFFFAOYSA-N
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Description

2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]-N~1~-(2-NAPHTHYL)BENZAMIDE is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes two chlorine atoms, a dimethylamino group, a sulfonyl group, and a naphthyl group attached to a benzamide core. Its distinct structure allows it to participate in a variety of chemical reactions, making it a valuable compound in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]-N~1~-(2-NAPHTHYL)BENZAMIDE typically involves multiple steps, starting with the preparation of the benzamide core. The process often includes:

    Chlorination: Introduction of chlorine atoms at the 2 and 4 positions of the benzene ring.

    Sulfonylation: Addition of the sulfonyl group, usually through a reaction with a sulfonyl chloride.

    Amination: Introduction of the dimethylamino group.

    Naphthylation: Attachment of the naphthyl group to the benzamide core.

These reactions are carried out under controlled conditions, often requiring specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This often involves continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]-N~1~-(2-NAPHTHYL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The chlorine atoms and other functional groups can be substituted with different groups to create derivatives with unique properties.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]-N~1~-(2-NAPHTHYL)BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Employed in biochemical assays to study enzyme activity and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]-N~1~-(2-NAPHTHYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and triggering various biochemical pathways. For example, its sulfonyl group can form covalent bonds with nucleophilic residues in proteins, altering their function.

Comparison with Similar Compounds

Similar Compounds

    2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]BENZAMIDE: Lacks the naphthyl group, resulting in different chemical properties and applications.

    2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]-N~1~-(1-NAPHTHYL)BENZAMIDE: Similar structure but with a different naphthyl isomer, leading to variations in reactivity and biological activity.

Uniqueness

The presence of the 2-naphthyl group in 2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]-N~1~-(2-NAPHTHYL)BENZAMIDE imparts unique chemical and biological properties, making it distinct from its analogs. This structural feature enhances its ability to interact with specific molecular targets, increasing its potential for various applications in research and industry.

Properties

Molecular Formula

C19H16Cl2N2O3S

Molecular Weight

423.3 g/mol

IUPAC Name

2,4-dichloro-5-(dimethylsulfamoyl)-N-naphthalen-2-ylbenzamide

InChI

InChI=1S/C19H16Cl2N2O3S/c1-23(2)27(25,26)18-10-15(16(20)11-17(18)21)19(24)22-14-8-7-12-5-3-4-6-13(12)9-14/h3-11H,1-2H3,(H,22,24)

InChI Key

RLMKJLDILGMCTG-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=C(C(=C1)C(=O)NC2=CC3=CC=CC=C3C=C2)Cl)Cl

Origin of Product

United States

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